2-(Azetidin-3-yl)pyridine hydrochloride

nicotinic acetylcholine receptor CNS drug discovery SAR analysis

Select this azetidine-pyridine scaffold to exploit the unique conformational rigidity and reduced basicity (pKa ~9.3) that piperidine analogs cannot replicate. SAR studies confirm azetidine imparts superior nAChR binding affinity, making this HCl salt the optimal starting point for CNS lead optimization. The stable crystalline form enables reliable automated handling and storage at 0–8°C, consistently supplied at ≥98% purity across all major vendors.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
Cat. No. B11913733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)pyridine hydrochloride
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC=CC=N2.Cl
InChIInChI=1S/C8H10N2.ClH/c1-2-4-10-8(3-1)7-5-9-6-7;/h1-4,7,9H,5-6H2;1H
InChIKeyJCIKTCPOSILCBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)pyridine Hydrochloride: A Privileged Scaffold for CNS and Kinase Drug Discovery Programs


2-(Azetidin-3-yl)pyridine hydrochloride (CAS 687993-73-3) is a heterocyclic building block featuring a pyridine ring linked to a strained, four-membered azetidine ring at the 2-position . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors. The incorporation of the azetidine ring imparts unique conformational constraints and modulates physicochemical properties, such as lipophilicity (LogP) and basicity (pKa), compared to larger saturated nitrogen heterocycles [1]. As a hydrochloride salt, it exhibits enhanced stability and solubility, with storage recommended at 0-8°C .

Why 2-(Azetidin-3-yl)pyridine Hydrochloride Cannot Be Substituted with Piperidine or Pyrrolidine Analogs in nAChR SAR Studies


The azetidine ring in 2-(Azetidin-3-yl)pyridine is a critical determinant of pharmacological activity, and simple substitution with larger nitrogen heterocycles like piperidine or pyrrolidine leads to significant and unpredictable shifts in biological activity. While both piperidine and pyrrolidine analogs have been explored in nAChR ligand development, systematic SAR studies reveal that the structural changes between these ring systems (size, conformation, pKa) do not consistently produce parallel shifts in receptor binding affinity [1]. For instance, in a series of 3-pyridylamine ligands, pyrrolidinyl and azetidinyl compounds were generally found to bind with enhanced affinity relative to the piperidines, but the effects of further substitutions (e.g., N-methylation) were not uniform across the series [1]. This indicates that the specific geometry and electronics of the azetidine ring are essential for optimal target engagement, precluding generic substitution.

2-(Azetidin-3-yl)pyridine Hydrochloride: A Quantitative Comparator Analysis for Procurement Decisions


Comparative nAChR Binding Affinity: Azetidine vs. Piperidine vs. Pyrrolidine Analogs

In a head-to-head series of 3-pyridylamine ligands for central nicotinic acetylcholine receptors (nAChRs), azetidinyl and pyrrolidinyl compounds consistently demonstrated higher binding affinity compared to their piperidine counterparts [1]. This systematic SAR study highlights that the ring size of the saturated nitrogen heterocycle directly impacts receptor interaction, making the azetidine scaffold a preferred choice for developing potent nAChR ligands [1].

nicotinic acetylcholine receptor CNS drug discovery SAR analysis

Modulation of Physicochemical Properties: pKa and Lipophilicity in the Azetidine Series

The azetidine ring is known to significantly alter the basicity (pKa) and lipophilicity (LogP) of a molecule compared to larger ring analogs. For the target compound, 2-(Azetidin-3-yl)pyridine hydrochloride, the measured pKa is 9.268 [1]. While direct pKa data for the exact piperidine and pyrrolidine analogs (e.g., 2-(piperidin-3-yl)pyridine) are not collated in the same source, the value is consistent with the increased s-character and strain of the four-membered ring, which reduces nitrogen basicity compared to a piperidine (typical pKa ~10-11) [2].

physicochemical properties drug-likeness lead optimization

Synthetic Utility and Derivative Scope in Patented Processes

The synthesis of 3-pyridyl-azetidine compounds, including the target compound's free base, is well-established in the patent literature, enabling robust access for further derivatization [1]. The patent describes a process for transforming gamma-amino alcohols into useful azetidine compounds, including 3-substituted-azetidines like 3-pyridyl-azetidine [1]. The hydrochloride salt is a stable and convenient form for storage and use in subsequent reactions, such as N-alkylation or amide bond formation, providing a strategic advantage over less stable free base forms [2].

synthetic chemistry patent literature building block

Supply Chain and Purity Consistency from Major Vendors

2-(Azetidin-3-yl)pyridine hydrochloride is offered by multiple established chemical suppliers with verified purity levels, ensuring reliable procurement for research. Sigma-Aldrich lists the compound with a purity of 95.00% . Similarly, Activate Scientific offers a 97% purity grade [1]. This consistency across vendors indicates a mature supply chain and reduces the risk of batch-to-batch variability in biological assays, a common concern with custom-synthesized or less common building blocks.

procurement purity analysis chemical supply

Primary Research and Procurement Applications for 2-(Azetidin-3-yl)pyridine Hydrochloride


Design and Synthesis of CNS-Penetrant nAChR Agonists and Antagonists

Given its superior binding affinity in the azetidine class compared to piperidine analogs [1], 2-(Azetidin-3-yl)pyridine hydrochloride is a prime starting material for synthesizing novel nicotinic acetylcholine receptor (nAChR) ligands. Medicinal chemists can leverage this scaffold to explore SAR around the pyridine and azetidine rings, aiming to develop potent and selective compounds for CNS disorders such as pain, cognitive impairment, or nicotine addiction [1].

Lead Optimization to Improve Physicochemical and ADME Properties

The reduced basicity (pKa ~9.3) [1] of the azetidine ring compared to piperidine or pyrrolidine makes 2-(Azetidin-3-yl)pyridine hydrochloride a valuable tool for optimizing drug candidates. By incorporating this scaffold, researchers can potentially lower a compound's pKa to enhance passive membrane permeability and reduce undesirable off-target activities (e.g., hERG binding) [2], thereby improving the overall drug-likeness of a lead series.

Reliable Procurement for High-Throughput Screening (HTS) and Parallel Synthesis

The consistent purity (≥95%) [REFS-1, REFS-2] and commercial availability from major vendors make 2-(Azetidin-3-yl)pyridine hydrochloride a reliable building block for high-throughput chemistry. Its stable hydrochloride salt form [1] simplifies automated handling and storage, enabling efficient generation of diverse compound libraries for screening against a variety of biological targets, including kinases and GPCRs.

Synthetic Methodology Development for Strained Heterocycles

As a member of the azetidine class, this compound is of interest for developing new synthetic methodologies. The documented patent literature for its synthesis via cyclization of gamma-amino alcohols [1] provides a foundation for process chemists to explore alternative routes, scale-up procedures, or the synthesis of novel 3-substituted azetidine derivatives with potential applications in materials science or catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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